molecular formula C22H24N8O B2859754 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2194845-45-7

2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Katalognummer B2859754
CAS-Nummer: 2194845-45-7
Molekulargewicht: 416.489
InChI-Schlüssel: QAVZCMGWZKZXFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the 1,2,4-triazole ring could potentially enhance the compound’s ability to form hydrogen bonds, which could affect its solubility and binding to biological targets .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the 1H-1,2,4-triazole moiety have been reported to exhibit a broad range of biological activities, including antimicrobial properties. The presence of this moiety in the compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Anticancer Research

The structural complexity of the compound, which includes a tetrahydroquinoline core, may interact with various biological targets. This interaction can be harnessed in anticancer research, particularly in the synthesis of novel drugs that target specific pathways involved in cancer cell proliferation and survival .

Anti-Inflammatory Applications

The 1,6-dihydropyridazin-1-yl group within the compound’s structure is similar to known anti-inflammatory agents. This suggests that the compound could be studied for its efficacy in reducing inflammation, potentially leading to new treatments for chronic inflammatory diseases .

Antitubercular Potential

Given the historical success of triazole derivatives in treating tuberculosis, this compound could be explored for its antitubercular activity. It might offer a new avenue for treating Mycobacterium tuberculosis, especially multidrug-resistant strains .

Antiviral Capabilities

The triazole group has been associated with antiviral capabilities, particularly against RNA viruses. Research into this compound could contribute to the development of new antiviral medications, possibly offering treatment options for diseases like influenza or hepatitis C .

Enzyme Inhibition

The compound’s structure suggests potential as an enzyme inhibitor. By binding to the active sites of specific enzymes, it could regulate biological pathways, which is a common strategy in drug development for various diseases, including metabolic disorders .

Neuropharmacological Properties

Compounds with piperidine and quinoline structures have been associated with neuropharmacological effects. This compound could be valuable in researching treatments for neurological conditions such as Alzheimer’s disease or Parkinson’s disease .

Cardiovascular Drug Development

The dihydropyridazinyl group is structurally related to dihydropyridines, a class of calcium channel blockers used in treating cardiovascular diseases. This compound could be investigated for its potential cardiovascular benefits, possibly leading to new therapies for hypertension or arrhythmias .

Wirkmechanismus

The mechanism of action would depend on the biological target of this compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which is involved in estrogen biosynthesis .

Eigenschaften

IUPAC Name

2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O/c23-12-18-11-17-3-1-2-4-19(17)26-22(18)28-9-7-16(8-10-28)13-29-21(31)6-5-20(27-29)30-15-24-14-25-30/h5-6,11,14-16H,1-4,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZCMGWZKZXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.